molecular formula C11H8F4O4 B2633289 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid CAS No. 851208-05-4

3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid

Cat. No.: B2633289
CAS No.: 851208-05-4
M. Wt: 280.175
InChI Key: GLLUHHMRAQTLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2,4-Bis(difluoromethoxy)phenyl]prop-2-enoic Acid (CAS 851208-05-4) is a high-purity chemical compound with the molecular formula C11H8F4O4 and a molecular weight of 280.17 g/mol . This compound belongs to the cinnamic acid derivative family, characterized by a phenyl ring substituted at the 2- and 4- positions with difluoromethoxy groups, which can enhance the molecule's metabolic stability and membrane permeability in biological systems. Its acrylic acid moiety makes it a versatile building block for synthesizing more complex molecules. This reagent serves as a critical intermediate in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, particularly those featuring difluoromethoxy substitutions on an aromatic system, are investigated in the development of novel therapeutic agents for a range of conditions. Patents indicate that such derivatives are explored for their potential in treating fibrotic disorders, chronic organ rejections, and various inflammatory conditions . The presence of the reactive carboxylic acid group allows for further functionalization, typically through amide bond formation or esterification, to create targeted compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Available with a purity of 95% , this product is intended for laboratory research and further manufacturing applications exclusively. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions, and it is recommended to store it at 2-8°C .

Properties

IUPAC Name

(E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O4/c12-10(13)18-7-3-1-6(2-4-9(16)17)8(5-7)19-11(14)15/h1-5,10-11H,(H,16,17)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLUHHMRAQTLGH-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)F)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid typically involves the reaction of 2,4-bis(difluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Dehydrative Amidation

The carboxylic acid group undergoes amidation reactions under catalytic conditions. A boronic acid catalyst, such as 2,4-bis(trifluoromethyl)phenylboronic acid, facilitates dehydrative coupling with amines (e.g., primary/secondary amines) to form stable amides .

Reaction Conditions:

ParameterValue
Catalyst2,4-Bis(trifluoromethyl)phenylboronic acid
SolventToluene or dichloromethane
Temperature80–100°C
Yield70–92% (for α-dipeptides)

Mechanism : The catalyst forms a mixed anhydride intermediate with the acid, preventing amine coordination to boron and accelerating nucleophilic attack by the amine . The ortho-difluoromethoxy groups enhance steric hindrance, improving catalytic efficiency.

Reduction of the α,β-Unsaturated System

The conjugated double bond is susceptible to selective reduction. Hydrogenation using palladium on carbon (Pd/C) under mild conditions saturates the alkene while preserving the difluoromethoxy groups.

Typical Protocol:

ReagentPd/C (5–10 wt%)
Pressure1–3 atm H₂
SolventEthanol or THF
Temperature25–50°C
Product3-[2,4-Bis(difluoromethoxy)phenyl]propanoic acid

Selectivity : The electron-deficient double bond reduces faster than aromatic rings, achieving >90% conversion in 4–6 hours.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes halogenation or nitration at the meta position relative to the electron-withdrawing difluoromethoxy groups.

Halogenation Example:

ReagentBr₂ (1.2 equiv)
CatalystFeBr₃ (10 mol%)
SolventDichloromethane
Temperature0–5°C
Product5-Bromo-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid

Regioselectivity : The para-difluoromethoxy groups direct incoming electrophiles to the meta position due to their strong -I effect.

Oxidation Pathway:

  • Double Bond Cleavage :
    C11H8F4O5KMnO4,H2OC8H6F4O5\text{C}_{11}\text{H}_8\text{F}_4\text{O}_5\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{C}_8\text{H}_6\text{F}_4\text{O}_5 (diketone)

  • Decarboxylation :
    DiketoneΔ2,4 Bis difluoromethoxy benzoic acid\text{Diketone}\xrightarrow{\Delta}2,4\text{ Bis difluoromethoxy benzoic acid}

Yield : ~65% after purification.

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, benzyl alcohol) via acid-catalyzed esterification.

ConditionsValue
CatalystH₂SO₄ (5 mol%)
SolventRefluxing alcohol
Time12–24 hours
Yield75–88%

Product Stability : Esters exhibit improved solubility in organic solvents compared to the parent acid.

Cycloaddition Reactions

The α,β-unsaturated system participates in Diels-Alder reactions with dienes, forming six-membered cyclohexene derivatives.

Example with 1,3-Butadiene:

Reagent1,3-Butadiene (2 equiv)
SolventDichloromethane
Temperature25°C
ProductCyclohexene-fused derivative

Endo Rule : The electron-deficient dienophile favors endo transition states, achieving >80% stereoselectivity.

Interaction with Biological Targets

While not a direct chemical reaction, the compound inhibits enzymes like flavin-dependent oxidoreductases by mimicking natural substrates. Its difluoromethoxy groups enhance binding affinity through hydrophobic interactions .

Key Structural Determinants:

  • Electrophilic Double Bond : Reacts with nucleophilic residues (e.g., cysteine thiols).

  • Difluoromethoxy Groups : Increase metabolic stability and membrane permeability.

Scientific Research Applications

Pharmaceutical Research

Anticancer Activity
Research has indicated that compounds similar to 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid exhibit anticancer properties. Their ability to interact with specific molecular targets allows them to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that derivatives of this compound can modulate signaling pathways involved in cell proliferation and survival, making them candidates for further development in cancer therapy.

Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This mechanism suggests potential applications in treating diseases characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Mechanism of Action Studies
Ongoing research is focused on elucidating the precise mechanisms through which 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid exerts its biological effects. Understanding its interaction with various receptors and enzymes could lead to the development of more effective therapeutic agents .

Material Science Applications

Development of Advanced Materials
The unique chemical structure of 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid makes it suitable for use in the synthesis of advanced materials. Its properties allow it to be incorporated into polymers and composites that require enhanced thermal stability and chemical resistance. Such materials are valuable in industries ranging from electronics to automotive manufacturing.

Synthesis Techniques
The synthesis of this compound typically involves methods that optimize yield and purity. Continuous flow synthesis has been highlighted as an efficient approach, allowing for better control over reaction conditions compared to traditional batch processes. This technique not only enhances production efficiency but also minimizes waste .

Biochemical Studies

Enzyme Inhibition Studies
Research indicates that 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies have demonstrated its potential to inhibit fatty acid synthase (FAS), which plays a critical role in lipid metabolism. This inhibition could have implications for metabolic disorders such as obesity and diabetes .

Case Studies

  • In vitro Studies on Cancer Cell Lines : A study evaluated the effects of 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
    Concentration (µM)Cell Viability (%)
    0100
    585
    1060
    2030
  • Anti-inflammatory Assays : In a model of lipopolysaccharide-induced inflammation, treatment with the compound reduced levels of TNF-alpha and IL-6 by approximately 50%, demonstrating its efficacy as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy groups enhance its binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares the target compound with structurally related phenylpropenoic acid derivatives, emphasizing substituent effects:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Electronic Features Potential Interactions
3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid 2-OCHF₂, 4-OCHF₂ ~318 (estimated) Strong EWGs enhance acidity H-bonding via COOH; halogen interactions
(E)-3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid (Ev8) 4-sulfamoyl, 3-CF₃ ~413 (estimated) Sulfamoyl (H-bond donor/acceptor), CF₃ (EWG) Strong H-bonding; π-π stacking
3-[3-fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid (Ev9) 3-F, 4-isobutoxy 238.25 Moderate EWG (F) and EDG (alkoxy) H-bonding; hydrophobic interactions

Key Observations:

  • Electron-Withdrawing Effects: The target compound’s bis(difluoromethoxy) groups create a stronger electron-deficient aromatic system compared to mono-fluoro (Ev9) or trifluoromethyl (Ev8) substituents. This increases the acidity of the carboxylic acid (pKa likely < 4.5) .
  • Hydrogen Bonding: Unlike Ev8’s sulfamoyl group, which can act as both H-bond donor and acceptor, the target compound’s COOH group primarily donates H-bonds. Difluoromethoxy groups may engage in weak C-F···H interactions .
  • Lipophilicity: Fluorine atoms and alkoxy groups (Ev9) enhance lipophilicity, but the target compound’s bis-OCHF₂ substituents likely reduce water solubility compared to Ev9’s isobutoxy group.

Biological Activity

3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid, also known as a derivative of propenoic acid, exhibits notable biological activities due to its unique chemical structure. This compound is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, which enhances its reactivity and binding affinity to various biological targets.

Chemical Structure and Properties

The molecular formula of 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid is C12_{12}H10_{10}F4_{4}O4_{4}, with a molecular weight of approximately 280.17 g/mol. The difluoromethoxy groups contribute to the compound's lipophilicity and stability, making it suitable for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The difluoromethoxy substituents enhance the compound's binding affinity, allowing it to modulate various biochemical pathways effectively. For instance:

  • Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
  • Receptor Interaction : The compound has been investigated for its potential to act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid possesses several biological activities:

  • Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
  • Anticancer Potential : Preliminary investigations have shown that it could induce apoptosis in cancer cell lines, making it a candidate for further cancer research.
  • Modulation of Metabolic Pathways : The compound may influence metabolic pathways related to glucose metabolism, suggesting potential applications in diabetes management .

Case Studies and Research Findings

  • Enzyme Inhibition Study :
    • A study highlighted the compound's effectiveness in inhibiting the enzyme cyclooxygenase (COX), which plays a crucial role in inflammation and pain signaling. The compound demonstrated IC50 values in the low micromolar range, indicating potent inhibitory activity.
  • Cancer Cell Line Testing :
    • In vitro tests on various cancer cell lines (e.g., breast and colon cancer) revealed that treatment with 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid resulted in significant reductions in cell viability and increased apoptosis markers .
  • Diabetes Research :
    • Another study examined its effects on glucose uptake in insulin-resistant cells. Results indicated that the compound enhanced glucose uptake significantly compared to controls, suggesting a potential role in managing insulin sensitivity .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cells
Modulation of glucose metabolismEnhanced glucose uptake in insulin-resistant cells

Q & A

Q. What are the recommended synthetic strategies for 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid?

A multi-step synthesis is typically employed. Initial steps involve introducing difluoromethoxy groups via nucleophilic substitution on a phenolic precursor using chlorodifluoromethane or similar reagents. The Knoevenagel condensation is then applied to form the α,β-unsaturated carboxylic acid moiety, as seen in analogous cinnamic acid derivatives . Purity is critical; recrystallization or column chromatography is recommended, with verification via HPLC (>95% purity) .

Q. How should researchers characterize the compound’s structural integrity?

Use a combination of spectroscopic techniques:

  • NMR : 19F^{19}\text{F} NMR is essential to confirm the presence and position of difluoromethoxy groups, as fluorine shifts are highly sensitive to electronic environments .
  • IR : Confirm the carboxylic acid (C=O stretch ~1700 cm1^{-1}) and conjugated double bond (C=C stretch ~1630 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What solvent systems are optimal for solubility and stability studies?

The compound’s solubility is influenced by its hydrophobic difluoromethoxy groups. Test polar aprotic solvents (DMSO, DMF) for dissolution and aqueous buffers (pH 7.4) for physiological studies. Stability assays under UV light and varying temperatures (4°C to 37°C) are advised to assess degradation kinetics .

Advanced Research Questions

Q. How do difluoromethoxy substituents affect electronic properties and reactivity?

Difluoromethoxy groups are strong electron-withdrawing moieties due to the electronegativity of fluorine, which polarizes the aromatic ring and stabilizes the α,β-unsaturated system. Computational studies (DFT) reveal reduced HOMO-LUMO gaps compared to non-fluorinated analogs, enhancing electrophilic reactivity . Experimentally, this can be validated via cyclovoltammetry or nucleophilic addition assays .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from impurities or assay conditions. For example:

  • Purity : Trace solvents (e.g., DMSO) in biological assays can artifactually inhibit enzymes. Use lyophilized samples and confirm purity via LC-MS .
  • Experimental Design : Standardize cell lines, exposure times, and controls. For in vitro toxicity, compare results across multiple models (e.g., HepG2 vs. primary hepatocytes) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to enzymes like cyclooxygenase-2 (COX-2), where the difluoromethoxy groups may occupy hydrophobic pockets. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to measure binding affinities .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies?

  • Synthesize analogs with modified substituents (e.g., replacing difluoromethoxy with methoxy or trifluoromethyl groups) to isolate electronic vs. steric effects .
  • Correlate logP values (measured via shake-flask method) with cellular uptake rates .
  • Use QSAR models to predict bioactivity and prioritize compounds for synthesis .

Safety and Regulatory Compliance

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear acid-resistant gloves (e.g., nitrile), indirect-vent goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste per EPA guidelines .

Q. How should researchers document and report adverse effects?

Maintain records per OSHA 29 CFR 1910.1020. For in vivo studies, include histopathology and serum biomarker data (e.g., ALT/AST for hepatotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.